Chaetoglobosin A
Overview
Description
Chaetoglobosin A is a natural product found in Chaetomium subaffine, Cunila, and other organisms . It is a cytochalasan type alkaloid with potent antifungal activity against Rhizopus stolonifer and Coniothyrium diplodiella . It is a secondary metabolite produced by the endophytic fungus Chaetomium globosum . Chaetoglobosin A is highly toxic, even at minimal doses .
Synthesis Analysis
Chaetoglobosin A is produced by Chaetomium globosum and has potential antifungal activity . Bioinformatics analysis of the chaetoglobosin A gene cluster (che) showed it consists of nine open reading frames, including those encoding polyketide synthases (PKSs), PKS extender units, post-PKS modifications, and proposed regulators .Molecular Structure Analysis
The molecular formula of Chaetoglobosin A is C32H36N2O5 . It contains a 10- (indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety .Chemical Reactions Analysis
Chaetoglobosin A is produced by a hybrid polyketide synthase–nonribosomal peptide synthetase . It belongs to the chaetoglobosin family of natural products, comprising many analogs having different degrees of oxidation introduced during their biosynthesis .Physical And Chemical Properties Analysis
Chaetoglobosin A has a molecular weight of 528.6 g/mol . It is a natural product found in Chaetomium subaffine, Cunila, and other organisms .Scientific Research Applications
Antitumor Application
- Scientific Field: Oncology .
- Summary of Application: Chaetoglobosin A has shown potent antitumor activity in many types of tumor cell lines, such as HL60, A549, SMMC7721, and MCF-7 .
- Methods of Application: The specific methods of application vary depending on the type of tumor cell line being studied. Typically, cell lines are treated with varying concentrations of Chaetoglobosin A, and the effects on cell proliferation and survival are observed .
- Results or Outcomes: Studies have shown that Chaetoglobosin A has broad-spectrum antitumor activity .
Antifungal Application
- Scientific Field: Mycology .
- Summary of Application: Chaetoglobosin A has demonstrated significant antifungal properties .
- Methods of Application: In studies, various fungi are exposed to Chaetoglobosin A, and its inhibitory effects on fungal growth are observed .
- Results or Outcomes: Chaetoglobosin A has been found to inhibit the growth of several types of fungi .
Phytotoxic Application
- Scientific Field: Plant Pathology .
- Summary of Application: Chaetoglobosin A has shown phytotoxic activities .
- Results or Outcomes: Studies have indicated that Chaetoglobosin A exhibits significant inhibitory activity against many plant pathogenic fungi .
Fibrinolytic Application
- Scientific Field: Hematology .
- Summary of Application: Chaetoglobosin A has been found to possess fibrinolytic activities .
- Results or Outcomes: The fibrinolytic activity of Chaetoglobosin A suggests potential applications in the treatment of thrombotic diseases .
Antibacterial Application
- Scientific Field: Microbiology .
- Summary of Application: Chaetoglobosin A has demonstrated antibacterial properties .
- Methods of Application: In studies, various bacteria are exposed to Chaetoglobosin A, and its inhibitory effects on bacterial growth are observed .
- Results or Outcomes: Chaetoglobosin A has been found to inhibit the growth of several types of bacteria .
Anti-HIV Application
- Scientific Field: Virology .
- Summary of Application: Chaetoglobosin A has shown potential anti-HIV activity .
- Results or Outcomes: In a study, Chaetoglobosin A exhibited potent in vitro anti-HIV activity with inhibition rates of 70%, 75%, and 88% at concentrations of 20 μg/mL .
Antiviral Application
- Scientific Field: Virology .
- Summary of Application: Chaetoglobosin A has shown potential antiviral activity .
- Results or Outcomes: In a study, Chaetoglobosin A exhibited potent in vitro anti-HIV activity .
Antiparasitic Application
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37H,8,15H2,1-4H3,(H,34,38)/b10-7+,13-12+,18-14+/t17-,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMWCYMRLMEZJH-VOXRAUTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891790 | |
Record name | Chaetoglobosin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chaetoglobosin A | |
CAS RN |
50335-03-0 | |
Record name | Chaetoglobosin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50335-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chaetoglobosins | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050335030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chaetoglobosin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,3E,6R,7E,9S,11E,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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